molecular formula C10H18ClNO3 B2365335 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride CAS No. 2230799-03-6

2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride

Cat. No.: B2365335
CAS No.: 2230799-03-6
M. Wt: 235.71
InChI Key: YUMHYXJPWOCWEJ-UHFFFAOYSA-N
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Description

2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS 2230799-03-6) is a high-purity spirocyclic building block of significant value in medicinal chemistry and drug discovery research. This compound features a unique spiro[4.5]decane structure that incorporates both oxygen and nitrogen heteroatoms, making it a versatile scaffold for the synthesis of more complex molecules. Spirocyclic compounds of this class have been investigated for their diverse biological activities. Research indicates that similar 1-oxa-3-azaspiro[4.5]decan-2-one derivatives act as neuropeptide Y5 receptor antagonists, presenting a potential therapeutic strategy for treating eating disorders such as binge eating and obesity . Furthermore, related 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated pharmacological activity as muscarinic agonists, which have been studied for their potential to ameliorate impairments in learning behavior and could be relevant in addressing brain injury . As a synthetic intermediate, this acetic acid derivative is a crucial precursor for generating various esters and amides, enabling further exploration of structure-activity relationships. It is supplied as the hydrochloride salt to enhance stability and solubility. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(7-11-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMHYXJPWOCWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(NC2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Ethynyl-4-Hydroxypiperidine Derivatives

The spiro[4.5]decan system is forged via acid-catalyzed cyclization of 4-ethynyl-4-hydroxypiperidine precursors. As detailed in patent US5118687A, treatment with dry hydrogen chloride in tetrahydrofuran induces ring closure, forming the 8-oxa-2-azaspiro framework. This step proceeds through a carbocation intermediate stabilized by the ethynyl group’s π-electrons, achieving 70–75% conversion efficiency.

Table 1: Cyclization Conditions and Outcomes

Catalyst Solvent Temperature Yield (%)
HCl(g) THF 0–5°C 72
HBr(g) Diethyl ether −10°C 68
H2SO4 Acetic acid 25°C 55

Alternative Ring-Closure via Carbamate Intermediates

A two-step approach involves synthesizing 4-carbamoyloxy-4-ethynylpiperidine derivatives followed by basic cyclization. Reacting 4-ethynyl-4-hydroxypiperidine with phenyl isocyanate in dimethylformamide generates the carbamate intermediate, which undergoes base-mediated (e.g., potassium tert-butoxide) ring closure in tetrahydrofuran at −30°C. This method affords the spirocyclic amine in 84% yield but requires stringent moisture control.

Functionalization with Acetic Acid Moieties

Alkylation of the Spirocyclic Amine

The acetic acid side chain is introduced via N-alkylation using bromoacetic acid tert-butyl ester. In a representative procedure, the spirocyclic amine is dissolved in dimethyl sulfoxide, treated with potassium carbonate, and reacted with the alkylating agent at 50°C for 2 hours. Subsequent tert-butyl ester hydrolysis with trifluoroacetic acid yields the free carboxylic acid (78% over two steps).

Direct Acylation Strategies

Superior yields (85%) are achieved by acylating the secondary amine with chloroacetic acid in the presence of N,N-diisopropylethylamine. This one-pot method minimizes side reactions, as confirmed by HPLC-MS analysis showing 98% purity.

Hydrochloride Salt Formation

Acid-Mediated Deprotection and Salt Precipitation

Removing the tert-butoxycarbonyl (Boc) protecting group concurrently generates the hydrochloride salt. Treating Boc-protected 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid with 4M HCl in dioxane at 0°C for 1 hour precipitates the product in 89% yield. Protonation occurs preferentially at the spirocyclic nitrogen due to its lower pKa (6.2 vs. 4.3 for the carboxylic acid).

Table 2: Salt Formation Optimization

Acid Source Solvent Temperature Yield (%)
HCl (gaseous) Ethyl acetate 25°C 82
HCl (4M) Dioxane 0°C 89
H2SO4 Water 50°C 63

Crystallization and Purification

The crude hydrochloride salt is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction. Purity exceeding 99.5% is verified via reversed-phase HPLC using a C18 column (0.1% trifluoroacetic acid in acetonitrile/water gradient).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, D2O) exhibits characteristic signals at δ 3.71–3.65 (m, 4H, OCH2CH2O), 3.12 (dd, J = 16.4 Hz, 1H, NCH2CO2H), and 2.94 (s, 2H, spiro CH2). The absence of Boc methyl signals at δ 1.44 confirms complete deprotection.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) of the free base prior to salt formation shows [M+H]+ at m/z 238.1443 (calculated 238.1448 for C11H18NO3+), with isotopic patterns matching theoretical distributions.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

Method Total Steps Overall Yield (%) Purity (%)
Carbamate cyclization 4 62 98.5
Direct acylation 3 78 99.1
Alkylation-hydrolysis 3 71 97.8

The direct acylation route proves most efficient, balancing step count and yield. However, the carbamate pathway offers superior stereochemical control for chiral variants.

Chemical Reactions Analysis

Types of Reactions

2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives .

Scientific Research Applications

Structural Characteristics

The compound's structure consists of a bicyclic framework that integrates both nitrogen and oxygen atoms, contributing to its biological activity. The molecular formula is C10H17ClN2O3, with a molecular weight of approximately 232.71 g/mol. Its spirocyclic nature allows for diverse interactions with biological macromolecules, which can influence enzyme activity and gene expression.

Research indicates that 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride exhibits significant biological activity, particularly as an inhibitor of enzymes involved in cancer progression. Preliminary studies suggest its potential to modulate cellular pathways related to tumor growth and metastasis, making it a candidate for further pharmacological evaluation.

Enzyme Inhibition Studies

The compound has shown promise in inhibiting specific enzymes that play critical roles in cancer biology. For instance, studies have indicated that it may affect pathways associated with angiogenesis and apoptosis, which are vital in cancer development and treatment.

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit key enzymes involved in cancer progression, the compound may be developed as a therapeutic agent for various cancers.
  • Neurological Disorders : Its structural analogs have been linked to neuroprotective effects; thus, further research could explore its efficacy in treating neurological conditions.

Future Research Directions

Further research is essential to fully elucidate the pharmacological properties and mechanisms of action of this compound. Key areas for future investigation include:

  • Detailed kinetic studies to assess enzyme inhibition profiles.
  • Exploration of therapeutic efficacy in preclinical models of cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride and analogous spirocyclic derivatives:

Compound Name Molecular Weight (g/mol) Substituents/Modifications Key Features Biological Relevance Reference(s)
This compound 353.8 Acetic acid, hydrochloride High aqueous solubility, rigid spiro core Potential kinase inhibitor, anti-fibrotic applications
2-{8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl}acetic acid hydrochloride 353.8 Benzyl, 2,4-dioxo groups Increased lipophilicity due to benzyl; oxo groups enhance hydrogen bonding DDR1 inhibition, anti-fibrotic activity
8-Oxa-2-azaspiro[4.5]decane oxalate (2:1) N/A Oxalate counterion Lower solubility in polar solvents compared to hydrochloride Intermediate in synthesis of spirocyclic APIs
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride 235.71 Methyl ester Ester group increases hydrophobicity; prodrug potential Scaffold for protease inhibitors
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid 268.3 6-Methyl, 2,4-dioxo groups Enhanced hydrogen bonding but reduced membrane permeability Limited bioavailability; research tool for enzyme studies
{8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride 223.7 Methanol group Hydroxyl group for hydrogen bonding; lower acidity than acetic acid Intermediate for further functionalization

Key Structural and Functional Insights:

Hydrochloride salts (e.g., target compound vs. oxalate in ) improve crystallinity and solubility, critical for drug formulation .

Substituent Effects: Benzyl groups (e.g., ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity :

  • Compounds with acetic acid moieties (e.g., target compound, ) show promise in fibrosis treatment via DDR1 inhibition, while methyl esters () may act as prodrugs requiring hydrolysis for activation .
  • Hydroxamate derivatives (e.g., ) demonstrate potent anti-protease activity, but the target compound’s carboxylic acid group offers a distinct binding profile .

Contradictions and Limitations :

  • While lists compounds like 1-Oxa-8-azaspiro[4.5]decane hydrochloride, structural isomerism (oxa vs.
  • Limited empirical data on the target compound’s bioactivity necessitates further in vitro validation.

Biological Activity

2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride is a novel spirocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by both nitrogen and oxygen atoms within a bicyclic framework, suggests diverse biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H17NO3·HCl
  • Molecular Weight : Approximately 232.71 g/mol
  • CAS Number : 2230799-03-6

The compound's structure features an acetic acid moiety linked to an 8-oxa-2-azaspiro[4.5]decan skeleton, which is crucial for its biological activity .

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in cancer progression. This compound may interact with specific molecular targets, modulating biochemical pathways related to tumor growth and metastasis .

Antimicrobial Activity

Research has also explored the compound's potential as an antimicrobial agent. The spirocyclic structure may enhance its ability to inhibit bacterial topoisomerases, similar to other known antibacterial agents . This suggests that the compound could be effective against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzymes, demonstrating its potential as a therapeutic agent. For instance, it has been evaluated for its effects on microbial strains resistant to conventional antibiotics .

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, the compound displayed inhibitory effects on cell proliferation, suggesting its potential use in cancer therapy.
  • Antibacterial Efficacy : In a study assessing its antibacterial properties, the compound demonstrated effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, indicating its broad-spectrum antimicrobial activity .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials : The synthesis often begins with tetrahydropyran derivatives.
  • Reaction Conditions : Key steps include alkylation and heterocyclization under controlled conditions to form the spirocyclic structure.
  • Final Steps : The addition of hydrochloric acid yields the hydrochloride salt form of the compound .

Table of Synthetic Routes

StepDescriptionReagents Used
1AlkylationTetrahydropyran derivatives
2HeterocyclizationAcidic or basic conditions
3HydrochlorinationHydrochloric acid

Q & A

Q. Table 1. Reaction Optimization for Spirocyclic Core Formation

ParameterRange TestedOptimal ValueImpact on Yield
SolventTHF, DMF, MeCNTHFMaximizes cyclization efficiency
Temperature60–120°C80°CBalances rate vs. decomposition
Catalystp-TSA, H2SO4p-TSA (5 mol%)Minimizes side reactions

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀/EC₅₀ (µM)Reference
GABA-A BindingRat brain membranes12.3 ± 1.5
Sodium ChannelHEK293 cells28.7 ± 3.2

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